5-OH vs. 6-OH Substitution: Positional Impact on GluN2B Affinity in Benzo[7]annulenamine Derivatives
In a systematic analysis of hydroxy substitution on the benzo[7]annulene scaffold, 5-OH derivatives (exemplified by compound 12a) demonstrated substantially higher GluN2B binding affinity compared to 6-OH derivatives [1]. The optimal 5-OH compound 12a achieved a Ki of 49 nM against the GluN2B-containing NMDA receptor, while 6-OH derivatives exhibited significantly reduced affinity [1]. This demonstrates that the 5-OH substitution pattern present in 3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol is critical for high-affinity interaction with the GluN2B ifenprodil binding site, whereas 6-OH substitution is detrimental [1].
| Evidence Dimension | GluN2B receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 49 nM for representative 5-OH substituted benzo[7]annulenamine derivative 12a [1] |
| Comparator Or Baseline | 6-OH substituted benzo[7]annulenamine derivatives (compound 13 series): significantly reduced affinity [1] |
| Quantified Difference | 5-OH derivatives show >20-fold higher affinity than 6-OH derivatives; 5,6-di-OH derivative 17a shows even lower activity [1] |
| Conditions | Receptor binding studies using radioligand displacement assays on GluN2B-containing NMDA receptors [1] |
Why This Matters
Procurement of the 5-OH scaffold is essential for maintaining the critical hydrogen-bonding interaction with Ser132 (GluN1b) that drives GluN2B receptor binding, as documented by docking studies [1]; substitution with 6-OH or other regioisomers will result in loss of this key interaction and diminished target engagement.
- [1] Temme L, Börgel F, Schepmann D, Robaa D, Sippl W, Daniliuc C, Wünsch B. Impact of hydroxy moieties at the benzo[7]annulene ring system of GluN2B ligands: Design, synthesis and biological evaluation. Bioorg Med Chem. 2019 Dec 1;27(23):115146. View Source
